Cas no 2228233-16-5 (2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine)

2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine
- 2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine
- EN300-1994895
- 2228233-16-5
-
- インチ: 1S/C11H8ClNS/c1-2-3-4-8-7-9-10(14-8)5-6-11(12)13-9/h1,5-7H,3-4H2
- InChIKey: XWDKOOQSCJDDDJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=C(CCC#C)S2)N=1
計算された属性
- せいみつぶんしりょう: 221.0065981g/mol
- どういたいしつりょう: 221.0065981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 41.1Ų
2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994895-0.25g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 0.25g |
$1841.0 | 2023-09-16 | ||
Enamine | EN300-1994895-1.0g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 1g |
$2002.0 | 2023-06-01 | ||
Enamine | EN300-1994895-0.1g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 0.1g |
$1761.0 | 2023-09-16 | ||
Enamine | EN300-1994895-2.5g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 2.5g |
$3925.0 | 2023-09-16 | ||
Enamine | EN300-1994895-0.5g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 0.5g |
$1922.0 | 2023-09-16 | ||
Enamine | EN300-1994895-5g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 5g |
$5807.0 | 2023-09-16 | ||
Enamine | EN300-1994895-5.0g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 5g |
$5807.0 | 2023-06-01 | ||
Enamine | EN300-1994895-1g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 1g |
$2002.0 | 2023-09-16 | ||
Enamine | EN300-1994895-10g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 10g |
$8611.0 | 2023-09-16 | ||
Enamine | EN300-1994895-0.05g |
2-(but-3-yn-1-yl)-5-chlorothieno[3,2-b]pyridine |
2228233-16-5 | 0.05g |
$1682.0 | 2023-09-16 |
2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridineに関する追加情報
Professional Introduction to Compound with CAS No. 2228233-16-5 and Product Name: 2-(but-3-yn-1-yl)-5-chlorothieno[3,2-bpyridine)
The compound identified by the CAS number 2228233-16-5 and the product name 2-(but-3-yn-1-yl)-5-chlorothieno[3,2-bpyridine) represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a fused thiophene and pyridine ring system, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The presence of a butynyl group and a chloro substituent enhances its reactivity, making it a valuable scaffold for further chemical modifications and drug development.
In recent years, the exploration of biologically active molecules with complex heterocyclic structures has been a focal point in medicinal chemistry. The thieno[3,2-bpyridine) core is particularly intriguing because it combines the aromaticity of thiophene with the electron-deficient nature of pyridine, creating a platform that can interact with various biological targets. This compound's molecular architecture suggests potential interactions with enzymes and receptors involved in critical cellular processes, such as signal transduction and metabolic pathways.
One of the most compelling aspects of 2-(but-3-yn-1-yl)-5-chlorothieno[3,2-bpyridine) is its versatility in serving as a building block for more complex derivatives. The butynyl group introduces reactive sites that can undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions or Sonogashira couplings, enabling the synthesis of novel analogs with tailored properties. Additionally, the chloro substituent on the thiophene ring provides a handle for nucleophilic substitution reactions, allowing for diversification of the molecular structure while maintaining the core pharmacophore.
Current research in this domain has highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Studies have demonstrated that molecules incorporating thieno[3,2-bpyridine) scaffolds exhibit promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The compound's ability to modulate biological pathways makes it an attractive candidate for further investigation in preclinical models. Researchers are particularly interested in its potential to inhibit key enzymes involved in tumor growth and progression.
The synthesis of 2-(but-3-yn-1-yl)-5-chlorothieno[3,2-bpyridine) involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of the thienopyridine core through cyclization reactions, followed by functionalization at specific positions to introduce the butynyl and chloro groups. Advanced techniques such as palladium-catalyzed coupling reactions are often employed to ensure high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore its synthetic accessibility for medicinal chemists.
From a pharmacological perspective, the butynyl group in 2-(but-3-yn-1-yl)-5-chlorothieno[3,2-bpyridine) plays a crucial role in determining its pharmacokinetic properties. This moiety can influence solubility, metabolic stability, and binding affinity to biological targets. Computational modeling studies have been instrumental in predicting how different substituents affect these properties, allowing researchers to optimize the molecule for better drug-like characteristics. Such simulations are essential in modern drug discovery pipelines, where rapid screening and optimization are critical for identifying lead compounds.
The chlorothieno[3,2-bpyridine) moiety contributes to the compound's unique electronic properties, which can be leveraged to design molecules with specific biological activities. For instance, electron-withdrawing groups like chlorine can enhance binding interactions by modulating charge distribution on the aromatic system. This feature is particularly valuable when targeting proteins with charged or polar residues. Recent studies have shown that compounds with similar structural motifs exhibit potent activity against kinases and other enzyme targets relevant to therapeutic intervention.
In conclusion, 2228233-16-5 ()2-(but-3-yn-1-yl)-5-chlorothieno[3,2-bpyridine) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic versatility make it an excellent scaffold for developing novel therapeutic agents. As our understanding of biological pathways continues to evolve, thienopyridine-based compounds like this one will likely play an increasingly important role in addressing complex diseases through innovative drug design strategies.
2228233-16-5 (2-(but-3-yn-1-yl)-5-chlorothieno3,2-bpyridine) 関連製品
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 1805435-32-8(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)
- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)
- 1556966-10-9(methyl 3-amino-2-(oxolan-3-yl)propanoate)
- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 2229348-26-7(2-amino-2-(1-phenylcyclopentyl)ethan-1-ol)



